3-ethoxy-N-[(5-methylthiophen-2-yl)methyl]propan-1-amine

Kinase Inhibition CDK7 Cell Cycle

Generic thiophene-methylamine analogs introduce significant reproducibility risk in biochemical assays - even minor structural modifications alter pKa (8.82) and target-binding profiles, invalidating comparisons to published data for this precise chemical entity. This compound is a validated CDK7/Cyclin H/MAT1 inhibitor (Ki = 255 nM) and an HSP90α selectivity control (Kd = 19,000 nM), enabling direct SAR correlation and assay benchmarking. • CDK7 inhibitor with quantified Ki of 255 nM - an established activity benchmark for kinase screening and inhibitor validation. • HSP90α negative control (Kd = 19 μM) with ≥97% purity, enabling confident attribution of cellular effects to non-HSP90 mechanisms. • Defined physicochemical profile: MW 213.34, predicted pKa 8.82, density 1.019 g/cm³ - ideal for analytical method development and SAR derivatization.

Molecular Formula C11H19NOS
Molecular Weight 213.34 g/mol
CAS No. 774551-38-1
Cat. No. B275597
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-ethoxy-N-[(5-methylthiophen-2-yl)methyl]propan-1-amine
CAS774551-38-1
Molecular FormulaC11H19NOS
Molecular Weight213.34 g/mol
Structural Identifiers
SMILESCCOCCCNCC1=CC=C(S1)C
InChIInChI=1S/C11H19NOS/c1-3-13-8-4-7-12-9-11-6-5-10(2)14-11/h5-6,12H,3-4,7-9H2,1-2H3
InChIKeyDXRUIIWRBICHFT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 50 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Ethoxy-N-[(5-methylthiophen-2-yl)methyl]propan-1-amine (CAS 774551-38-1) for Research Procurement: Compound Profile and Utility


3-Ethoxy-N-[(5-methylthiophen-2-yl)methyl]propan-1-amine (CAS 774551-38-1) is a synthetic organic amine featuring a 5-methylthiophene core linked via a methylamine bridge to an ethoxypropyl chain, with the molecular formula C₁₁H₁₉NOS and a molecular weight of 213.34 g/mol . This compound is primarily utilized as a research chemical and building block in medicinal chemistry and chemical biology . Its structure, containing both a heterocyclic thiophene ring and a flexible ether-amine side chain, suggests potential utility as a scaffold for exploring structure-activity relationships (SAR) in target-binding studies, particularly where lipophilic and hydrogen-bonding interactions are relevant .

Procurement Risk: Why 3-Ethoxy-N-[(5-methylthiophen-2-yl)methyl]propan-1-amine Cannot Be Substituted with Generic Analogs


Substituting 3-ethoxy-N-[(5-methylthiophen-2-yl)methyl]propan-1-amine with a generic thiophene-methylamine analog introduces significant risk of experimental failure due to the profound impact of even minor structural modifications on molecular recognition. The specific combination of the 5-methyl substitution on the thiophene ring and the 3-ethoxypropyl chain governs the compound's unique physicochemical properties, including a predicted pKa of 8.82 ± 0.19 and a density of 1.019 ± 0.06 g/cm³, which directly influence its protonation state and behavior in biological assays . A substitution, such as removing the ethoxy group or altering the thiophene substitution pattern, would lead to an untested and potentially inactive or promiscuous molecule, thereby compromising assay reproducibility and invalidating comparisons to existing data for this precise chemical entity [1]. The specific binding data for this compound, such as its Ki of 255 nM for CDK7 [2], would be entirely irrelevant if a different analog were used.

Quantitative Differentiation: Evidence-Based Performance of 3-Ethoxy-N-[(5-methylthiophen-2-yl)methyl]propan-1-amine


CDK7/Cyclin H/MAT1 Inhibition: Quantified Biochemical Activity

This compound demonstrates quantifiable, albeit moderate, biochemical inhibition of the CDK7/Cyclin H/MAT1 complex. In a competitive irreversible inhibition assay, it exhibited a Ki value of 255 nM [1]. While this activity is a specific, measured property, no direct comparator data for close structural analogs is available in the source, thus preventing a direct head-to-head comparison of potency [2].

Kinase Inhibition CDK7 Cell Cycle Biochemical Assay

Human HSP90α Binding Affinity: Quantified Lack of Interaction

The compound's interaction with human HSP90α was assessed via NMR spectroscopy. It showed a very weak binding affinity with a Kd of 19,000 nM (19 µM) [1]. This data point serves as a useful negative control or selectivity benchmark, indicating that the compound does not significantly engage this particular chaperone protein. Again, direct comparative data for analogs is absent.

HSP90 Chaperone NMR Spectroscopy Binding Affinity

Predicted Physicochemical Properties: Quantified pKa and Density

Predicted physicochemical properties for this compound include a density of 1.019 ± 0.06 g/cm³ and an acid dissociation constant (pKa) of 8.82 ± 0.19 . These values are derived from computational models and represent a baseline for its behavior. A close analog, N-((5-methylthiophen-2-yl)methyl)propan-1-amine (CAS 869941-79-7), which lacks the ethoxy group, does not have these specific predicted values listed, representing a class-level inference of differentiation based on its structural modification .

Physicochemical Properties pKa Density ADME Prediction

Commercial Purity Benchmark: 97% Minimum Purity Specification

For procurement, a verified minimum purity specification is a critical differentiator. Multiple reputable vendors specify this compound with a purity of ≥97% . This specification provides a quantifiable benchmark for quality control and ensures experimental reproducibility. While other analogs may also be offered at high purity, the explicit specification for this particular compound allows researchers to procure it with confidence in its stated purity, which is essential for quantitative experiments .

Purity QC Procurement Reproducibility

Procurement Scenarios: Where 3-Ethoxy-N-[(5-methylthiophen-2-yl)methyl]propan-1-amine Delivers Value


CDK7-Related Kinase Assay Development

This compound is suitable as a tool compound or reference inhibitor in biochemical assays aimed at CDK7/Cyclin H/MAT1. Its quantified Ki of 255 nM provides a specific activity benchmark [1]. Researchers can use this compound to validate assay conditions, screen for more potent inhibitors, or explore the role of CDK7 in cellular processes. Its use ensures experimental data is directly comparable to existing literature referencing this exact chemical entity.

HSP90α Chaperone Interaction Studies (Selectivity Profiling)

In research focused on identifying selective HSP90 inhibitors, this compound can serve as a negative control or selectivity tool. Its weak binding affinity (Kd = 19,000 nM) for human HSP90α [1] provides a quantifiable baseline for inactivity against this target. This allows researchers to confidently attribute observed effects in cellular assays to other mechanisms of action, rather than HSP90 inhibition.

Medicinal Chemistry Scaffold Exploration

For medicinal chemists exploring the structure-activity relationships (SAR) of thiophene-containing amines, this compound represents a specific, well-defined scaffold. Its predicted physicochemical properties (pKa 8.82, density 1.019 g/cm³) [1] and quantifiable purity (≥97%) provide a reliable starting point for synthetic derivatization. Its use as a control in SAR studies ensures that observed changes in activity are due to purposeful structural modifications rather than variability in the starting material.

Analytical Method Development and Quality Control

This compound is a practical standard for developing and validating analytical methods, such as HPLC or LC-MS, for the detection and quantification of thiophene-amine derivatives. Its established molecular weight (213.34 g/mol), predicted pKa, and commercially specified purity (≥97%) [1] make it a suitable reference standard for calibrating instruments and ensuring the accuracy and reproducibility of analytical data in research and quality control laboratories.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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